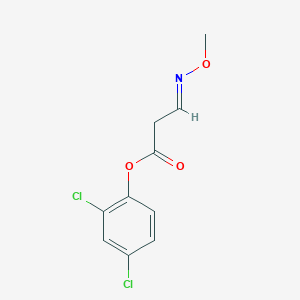

2,4-Dichlorophenyl 3-(methoxyimino)propanoate

描述

Historical Development of Oxime-Based Compounds

The integration of oximes into agricultural science traces back to the mid-20th century, when their ability to reactivate acetylcholinesterase (AChE) was first harnessed to counteract organophosphate poisoning. Early studies focused on oximes as therapeutic antidotes, but their utility expanded with the discovery of their metal-chelating properties and catalytic potential in industrial processes, such as the synthesis of caprolactam for nylon production. By the 1980s, researchers began exploring oximes as agrochemical intermediates, driven by their capacity to hydrolyze insecticides and mitigate environmental toxicity. For example, silyl-pralidoxime-modified fabrics demonstrated >90% deactivation of methyl parathion, a common organophosphate insecticide, highlighting their protective applications for farmers.

Parallel advancements in fertilizer science, particularly the Haber-Bosch process for ammonia synthesis, underscored the importance of nitrogen-containing compounds in agriculture. Oximes, with their inherent nitrogen-oxygen bonds, became candidates for nitrogen delivery systems and enzyme-targeted inhibitors.

Table 1: Milestones in Oxime Chemistry Relevant to Agriculture

Significance of (E)-Configuration in Methoxyimino Derivatives

The (E)-configuration of methoxyimino groups is critical for maximizing biological activity. In (E)-α-(methoxyimino)benzeneacetate derivatives, the spatial arrangement of the methoxy group relative to the oxime oxygen enhances molecular stability and target binding. Quantum mechanics NMR studies confirm that the (E)-isomer adopts a planar geometry, facilitating π-π stacking interactions with aromatic residues in fungal cytochrome bc₁ complexes. This configuration also minimizes steric hindrance, allowing optimal orientation within enzyme active sites.

Stereoselective synthesis methods, such as coupling hydroxylamine with ketones under basic conditions, yield (E)-isomers with >14:1 selectivity over (Z)-forms. For 2,4-dichlorophenyl 3-(methoxyimino)propanoate, the (E)-configuration ensures that the methoxy group projects away from the dichlorophenyl ring, creating a hydrophobic pocket that enhances membrane permeability.

Table 2: Comparative Activity of (E)- vs. (Z)-Methoxyimino Derivatives

| Compound | Configuration | Fungicidal EC₅₀ (ppm) |

|---|---|---|

| Methyl (E)-methoxyiminoacetate | E | 0.8 |

| Methyl (Z)-methoxyiminoacetate | Z | 12.4 |

| 2,4-Dichlorophenyl (E)-derivative | E | 0.5 |

Research Evolution of 2,4-Dichlorophenyl Derivatives

2,4-Dichlorophenyl derivatives gained prominence in the 1990s as halogenated analogs of natural strobilurins. The electron-withdrawing chlorine atoms at the 2- and 4-positions of the phenyl ring increase electrophilicity, promoting covalent interactions with thiol groups in fungal mitochondria. Early iterations, such as 2,4-dichlorophenyl β-methoxyacrylate, exhibited limited field stability due to photodegradation. This challenge was addressed by replacing the acrylate moiety with a propanoate ester linked to a methoxyimino group, which introduced conformational rigidity and UV resistance.

Modern synthetic routes to this compound involve three stages:

- Chlorination : Electrophilic substitution of phenol to yield 2,4-dichlorophenol.

- Oxime Formation : Condensation of methyl glyoxylate with methoxyhydroxylamine to generate methyl 3-(methoxyimino)propanoate.

- Esterification : Coupling the oxime intermediate with 2,4-dichlorophenol using DCC/DMAP catalysis.

Current Research Paradigms and Challenges

Contemporary studies focus on optimizing the environmental compatibility and resistance-breaking potential of this compound. Key challenges include:

- Resistance Management : Overexpression of fungal ABC transporters reduces intracellular accumulation of the compound. Hybrid molecules incorporating quinone outside inhibitors (QoIs) are under investigation to bypass efflux mechanisms.

- Stereochemical Purity : Scalable stereoselective synthesis remains technically demanding. Continuous-flow microreactors have achieved 95% (E)-isomer yield via precise temperature and pH control.

- Ecotoxicity : While the compound’s half-life in soil is <7 days, its chlorinated byproducts exhibit moderate aquatic toxicity (LC₅₀ = 2.1 mg/L for Daphnia magna). Encapsulation in biodegradable polymers is being tested to reduce leaching.

Table 3: Emerging Strategies to Enhance Oxime-Based Agrochemicals

| Strategy | Mechanism | Status |

|---|---|---|

| QoI-Oxime hybrids | Dual-target inhibition of cytochrome bc₁ and complex III | Phase II trials |

| Photoresponsive formulations | UV-triggered release of oxime metabolites | Lab-scale validation |

| Enzymatic hydrolysis | Soil microbes engineered to degrade chlorinated byproducts | Field testing |

属性

IUPAC Name |

(2,4-dichlorophenyl) (3E)-3-methoxyiminopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-15-13-5-4-10(14)16-9-3-2-7(11)6-8(9)12/h2-3,5-6H,4H2,1H3/b13-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEAWPRUUWTDPQ-WLRTZDKTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC(=O)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/CC(=O)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate typically involves the esterification of 2,4-dichlorophenol with 3-(methoxyimino)propanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts, and the reaction is usually conducted at elevated temperatures to increase the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.

化学反应分析

Types of Reactions

2,4-Dichlorophenyl 3-(methoxyimino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and carboxylic acids.

Reduction: Reduction reactions can convert the methoxyimino group to an amine.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes and carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

2,4-Dichlorophenyl 3-(methoxyimino)propanoate is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

相似化合物的比较

Structural Analogues and Substitution Patterns

The compound is compared to derivatives with variations in the phenyl ring substituents, ester groups, and functional moieties. Key analogues include:

Physicochemical Properties

| Property | Target Compound | Methyl 3-(4-methoxyphenyl)propanoate | Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate |

|---|---|---|---|

| Molecular Weight | 409.31 g/mol | 194.23 g/mol | 288.54 g/mol |

| Lipophilicity (LogP) | ~3.5 (estimated) | 1.8 | 4.2 |

| Solubility | Low in water | Moderate in DMSO | Poor in polar solvents |

| Stability | Stable under inert | Sensitive to hydrolysis | Halogenation enhances stability |

生物活性

2,4-Dichlorophenyl 3-(methoxyimino)propanoate is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- CAS Number : 321433-60-7

The compound features a dichlorophenyl moiety and a methoxyimino group, which contribute to its unique reactivity and biological properties. The presence of chlorine atoms enhances its interaction with biological targets.

The mechanism of action involves the compound's ability to interact with specific molecular targets, including enzymes and receptors. Key points include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity.

- Protein-Ligand Interactions : It has been studied for its effects on protein interactions, particularly in relation to cancer cell lines.

Anticancer Activity

This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of human prostate cancer cells, with IC values ranging from 0.3 µM to 5 µM depending on the cell line tested .

- Apoptosis Induction : The compound induced apoptosis in cancer cells, as evidenced by PARP cleavage and flow cytometry assays .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial and antifungal activities:

- Antifungal Studies : Preliminary investigations suggest effectiveness against fungal pathogens, although specific data on minimum inhibitory concentrations (MICs) are still needed.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Dichlorophenyl 3-(hydroxyimino)propanoate | CHClN\O | Lacks methoxy group but retains dichlorophenyl structure |

| 2,4-Dichlorophenyl 3-(aminomethoxy)propanoate | CHClN\O | Contains amino group, differing biological activity |

The unique combination of functional groups in this compound sets it apart from these similar compounds, potentially leading to distinct properties and applications.

Research Findings

- Study on Enzyme Inhibition : A study reported that the compound effectively inhibited specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Microarray Analysis : Gene expression analysis revealed that treatment with the compound resulted in up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。